3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 352688-67-6
VCID: VC21475244
InChI: InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12)
SMILES: CCSC1=NN=C(S1)NC(=O)CCCl
Molecular Formula: C7H10ClN3OS2
Molecular Weight: 251.8g/mol

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

CAS No.: 352688-67-6

Cat. No.: VC21475244

Molecular Formula: C7H10ClN3OS2

Molecular Weight: 251.8g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide - 352688-67-6

Specification

CAS No. 352688-67-6
Molecular Formula C7H10ClN3OS2
Molecular Weight 251.8g/mol
IUPAC Name 3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12)
Standard InChI Key UWETWZSNHVZMLH-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)CCCl
Canonical SMILES CCSC1=NN=C(S1)NC(=O)CCCl

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is cataloged under CAS Registry Number 352688-67-6. The compound is also occasionally referred to as 3-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, with "ethylthio" and "ethylsulfanyl" being used interchangeably in chemical nomenclature. The compound possesses multiple identifiers that facilitate its tracking in chemical databases and literature.

Table 1: Chemical Identity Information

ParameterInformation
CAS Registry Number352688-67-6
Molecular FormulaC7H10ClN3OS2
Molecular Weight251.76 g/mol
IUPAC Name3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChIInChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12)
Standard InChIKeyUWETWZSNHVZMLH-UHFFFAOYSA-N
SMILESCCSC1=NN=C(S1)NC(=O)CCCl
PubChem Compound ID1713991

These identifiers are crucial for unambiguous identification of the compound in chemical databases, literature searches, and regulatory documentation .

Structural Features

The structure of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide consists of three main components:

  • A 1,3,4-thiadiazole heterocyclic ring as the core structure

  • An ethylsulfanyl (ethylthio) group attached at position 5 of the thiadiazole ring

  • A 3-chloropropanamide group linked to position 2 of the thiadiazole ring

The thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms in specific positions (1,3,4). This arrangement contributes significantly to the compound's chemical behavior and potential biological activities. The ethylsulfanyl group consists of an ethyl chain (-CH2CH3) linked to the thiadiazole ring through a sulfur atom. The 3-chloropropanamide moiety includes an amide linkage (-CONH-) connecting a 3-chloropropyl chain to the thiadiazole ring.

Physical and Chemical Properties

Computed and Experimental Properties

The physical and chemical properties of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide determine its behavior in different environments and its potential applications in research and industry.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateSolidBased on similar compounds
Molecular Weight251.76 g/molComputed
Hydrogen Bond Donor Count1Computed for similar structures
Hydrogen Bond Acceptor Count4Computed for similar structures
Rotatable Bond Count5Computed for similar structures
ComplexityModerateBased on structural features
Typical Purity≥95%Commercial specifications

One noteworthy characteristic of thiadiazole compounds is their relatively good liposolubility, attributed to the presence of the sulfur atom. This property allows them to cross cellular membranes effectively, which is a valuable feature for potential drug candidates .

Chemical Reactivity

The chemical reactivity of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is primarily determined by its functional groups:

  • The chloro group at the end of the propanamide chain makes it susceptible to nucleophilic substitution reactions, facilitating further modifications of the compound.

  • The thiadiazole ring can participate in various electrophilic and nucleophilic reactions.

  • The amide bond provides a site for potential hydrolysis under specific conditions.

These reactive sites make the compound versatile for chemical transformations, enabling researchers to create derivative compounds with potentially enhanced or altered properties.

Synthesis Methods

General Synthetic Approach

The synthesis of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from the preparation of the thiadiazole ring and subsequent modifications to introduce the ethylsulfanyl group and the 3-chloropropanamide moiety. The process requires careful control of reaction conditions to ensure high yield and purity.

Synthesis Steps

Based on the synthesis of similar thiadiazole derivatives, a general synthetic route may involve:

  • Formation of the 1,3,4-thiadiazole ring structure through cyclization reactions

  • Introduction of the ethylsulfanyl group at position 5 of the thiadiazole ring

  • Attachment of the 3-chloropropanamide moiety at position 2 through an acylation reaction

The specific reaction conditions, reagents, and purification methods would need to be optimized to achieve high yields and purity. The synthesis typically employs standard organic chemistry techniques, including protection/deprotection strategies, controlled temperature reactions, and appropriate solvents.

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

These classifications indicate that the compound may cause skin and eye irritation and may irritate the respiratory system .

Biological Activities and Applications

Pharmaceutical Research Applications

The structural features of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide make it particularly interesting for pharmaceutical research. The compound may serve as:

  • A scaffold for medicinal chemistry efforts aimed at developing new therapeutic agents

  • An intermediate in the synthesis of more complex bioactive molecules

  • A tool compound for studying biological systems and mechanisms

The presence of the chloro group facilitates nucleophilic substitution reactions, allowing for the preparation of various derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Agricultural Chemistry Applications

Thiadiazole derivatives similar to 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide have found applications in agricultural chemistry. The compound is used as an intermediate in the synthesis of agrochemicals, highlighting its potential in agricultural applications.

Potential applications in this field include:

  • Development of novel fungicides

  • Creation of insecticides with specific mechanisms of action

  • Research on plant growth regulators

  • Formulation of herbicides with improved selectivity

Current Research Status and Future Perspectives

Current Research Status

Research on 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide and related thiadiazole derivatives is ongoing in several areas:

  • Synthesis of libraries of derivatives for structure-activity relationship studies

  • Investigation of antimicrobial properties, particularly against resistant strains

  • Exploration of anticancer activities through various mechanisms

  • Development of more efficient and environmentally friendly synthesis methods

  • Application in agricultural chemistry as precursors to active ingredients in crop protection products

The compound is commercially available from several chemical suppliers for research purposes, indicating its relevance in current scientific investigations .

Future Research Directions

Future research on 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide may focus on:

  • Detailed mechanistic studies to understand its interactions with biological targets

  • Optimization of its pharmacokinetic properties through structural modifications

  • Exploration of synergistic effects with established therapeutic agents

  • Development of targeted delivery systems to enhance its efficacy and reduce potential side effects

  • Investigation of its potential in addressing emerging health challenges, such as antibiotic resistance and new viral threats

The versatility of the thiadiazole scaffold and the reactive sites in 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide provide ample opportunities for future research and development efforts .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, differing in specific substituents or functional groups.

Table 5: Structural Analogs of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

CompoundCAS NumberKey Structural Difference
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide391864-01-0Ethyl group instead of ethylsulfanyl at position 5
3-chloro-N-[5-(pyrrolidin-1-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamideN/APyrrolidin-1-ylmethyl group instead of ethylsulfanyl
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide915924-05-9Cyclopropyl group instead of ethylsulfanyl
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamideN/A2-propylpentanamide instead of 3-chloropropanamide and ethyl instead of ethylsulfanyl

These structural analogs may exhibit similar or different biological activities, providing insights into structure-activity relationships within this class of compounds .

Structure-Activity Relationships

Comparing the biological activities of these structural analogs can reveal important structure-activity relationships (SARs) for thiadiazole derivatives:

Understanding these structure-activity relationships is essential for rational drug design and the development of optimized thiadiazole derivatives with enhanced biological activities and improved pharmacokinetic properties .

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